molecular formula C17H20N2O5S B11589229 Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate

Cat. No.: B11589229
M. Wt: 364.4 g/mol
InChI Key: NSFVQHWKMCELBV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is a synthetic small molecule characterized by a thiazolidinone core substituted with a propyl group at position 3 and a 2,4-dioxo moiety. The thiazolidinone ring is conjugated to an acetyl group linked to an ethyl benzoate scaffold via an amino bridge. The ethyl benzoate group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H20N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20)

InChI Key

NSFVQHWKMCELBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(SC1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-3-propyl-1,3-thiazolidine with ethyl 4-aminobenzoate in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave irradiation or sonochemistry to enhance reaction rates and yields. The use of green chemistry principles, including solvent-free reactions and reusable catalysts, is also becoming increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate exhibit significant anticancer properties. For instance, thiazolidine derivatives have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that these compounds can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The antimicrobial activity of thiazolidine derivatives is notable, with several studies reporting their efficacy against various pathogens. This compound has been tested for its ability to inhibit bacterial growth and has shown promising results against both gram-positive and gram-negative bacteria . This makes it a potential candidate for developing new antibiotics.

Enzyme Inhibition

Research highlights the potential of this compound as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, its interaction with acetylcholinesterase suggests potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .

Case Studies and Research Findings

Several case studies have documented the applications of thiazolidine derivatives similar to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating strong efficacy.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with potential implications for Alzheimer’s treatment based on docking studies.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of ethyl benzoate derivatives functionalized with heterocyclic systems. Key structural analogues and their distinguishing features are summarized below:

Compound Core Heterocycle Substituents Potential Applications
Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate (Target) Thiazolidinone (2,4-dioxo) 3-propyl, acetyl-amino bridge Antimicrobial, metabolic modulation (inferred)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino linker, pyridazin-3-yl Kinase inhibition, cardiovascular targets
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazol-5-yl, phenethylamino linker Anti-inflammatory, CNS modulation
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Thiazolidinone (4-oxo) Benzamido, methoxy-oxoethylidene Anticancer, enzyme inhibition
Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl}amino)benzoate Thiazolidinone (2-thioxo) 3-sec-butyl, indole-oxo conjugate Antiviral, redox modulation

Key Observations:

Heterocyclic Core: The target compound’s 2,4-dioxo-thiazolidinone core differentiates it from analogues like I-6230 (pyridazine) or I-6273 (isoxazole). Thiazolidinones are known for their electron-deficient rings, which facilitate interactions with biological targets such as peroxisome proliferator-activated receptors (PPARs). In contrast, the 2-thioxo-thiazolidinone variant () introduces sulfur substitution, which may alter redox activity or metal-binding properties.

Analogues with phenethylamino linkers (e.g., I-6230) exhibit extended conjugation, possibly favoring π-π stacking with aromatic residues in enzyme active sites.

Synthetic Routes: The target compound is hypothesized to form via cyclization reactions similar to those in , where ethyl 4-(3-aroylthioureido)benzoate reacts with dimethyl acetylenedicarboxylate (DMAD) to generate thiazolidinone derivatives. Substituent variation (e.g., propyl vs. sec-butyl in ) requires tailored starting materials, impacting reaction yields and purification challenges.

Biological Implications: Thiazolidinone derivatives with 2,4-dioxo moieties (e.g., the target compound) are associated with anti-diabetic activity, while 2-thioxo variants () may exhibit stronger antioxidant or antiviral effects due to sulfur’s nucleophilicity. Pyridazine- or isoxazole-containing analogues () are more likely to target kinases or neurotransmitter receptors due to their nitrogen-rich heterocycles.

Biological Activity

Ethyl 4-{[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is a complex organic compound that features a thiazolidinone ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H25NO6S\text{C}_{22}\text{H}_{25}\text{N}\text{O}_6\text{S}

This structure includes a thiazolidinone moiety, which is integral to its biological activity. The presence of the dioxo group enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The thiazolidinone ring has been shown to inhibit enzyme activity by binding to active sites, thereby disrupting metabolic pathways. This mechanism is crucial in its potential applications in treating diseases such as cancer and diabetes.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways . this compound may share similar mechanisms due to its structural analogies.

Antimicrobial Properties

Thiazolidinones have been recognized for their antibacterial and antifungal activities. This compound has shown promising results against various bacterial strains, potentially outperforming traditional antibiotics . This antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit vital metabolic processes.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. Compounds containing the thiazolidinone structure have been investigated for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . this compound may present similar benefits in reducing inflammation-related conditions.

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of thiazolidinone derivatives:

Study Findings Reference
Study on anticancer activityInduced apoptosis in HeLa cells; IC50 values lower than standard treatments
Antimicrobial screeningEffective against Gram-positive bacteria; comparable to oxacillin
Anti-inflammatory assayReduced levels of TNF-alpha and IL-6 in treated cells
Metabolic disorder modulationImproved insulin sensitivity in diabetic models

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